2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(22-16)11-7-8-23-10-11/h1-8,10,14,20H,9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRJKTYQKPRKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro group via electrophilic substitution. The hydroxyethyl group can be added through a nucleophilic substitution reaction, often using an appropriate hydroxyethyl halide. The thiophen-furan moiety can be introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and chloro groups allows for hydrogen bonding and hydrophobic interactions, respectively, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties:
Key Observations :
- Heterocycle Diversity: The target compound’s thiophene-furan system is distinct from oxadiazoles (LMM11), triazoles (ZVT), and thiazolidinones (). Thiophene’s sulfur atom may enhance binding to metal-containing enzymes compared to oxygen-rich furan or nitrogen-based heterocycles .
- Substituent Effects: The hydroxyethyl group in the target compound likely improves aqueous solubility relative to lipophilic groups like sulfamoyl (LMM11) or cyanophenyl (BAY-460) .
Pharmacokinetic and Physicochemical Properties
Based on structural analogs:
- Hydrogen Bonding: The hydroxyethyl and amide groups provide hydrogen bond donors/acceptors, similar to LMM11’s sulfamoyl and oxadiazole moieties, which could aid in target engagement .
- Metabolic Stability : Thiophene rings are prone to oxidation, whereas furans (in the target compound and BAY-460) may offer better stability than triazoles (ZVT) .
Biological Activity
2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide
- Molecular Formula : C18H20ClN3O4S
- Molecular Weight : 409.89 g/mol
The biological activity of 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide is primarily attributed to its interaction with various molecular targets. The compound's structure allows it to engage with protein receptors and enzymes, potentially inhibiting their activity. The thiophene ring may facilitate interactions through π-stacking with aromatic residues in target proteins, while the chloro and hydroxy groups can participate in hydrogen bonding.
Anticancer Properties
Research indicates that derivatives of benzamide compounds, including those similar to 2-chloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzamide, exhibit significant anticancer activity. Notably, studies have shown that certain benzamide derivatives can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-Fluorouracil | MCF-7 | 4.53 |
| Doxorubicin | MCF-7 | 3.42 |
| 2-chloro-N-(2-hydroxy...) | A549 | TBD |
| N-(4-(1-(2-hydroxy... | HCT116 | 6.48 |
Note : TBD = To Be Determined; values are indicative of potency against cancer cell lines.
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, studies suggest that compounds with similar structures can inhibit the activity of kinases such as VEGFR-2, which plays a crucial role in tumor angiogenesis.
Case Studies
- In vitro Studies : A study published by MDPI examined various benzamide derivatives and their effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting promising anticancer activity for derivatives of 2-chloro-N-(2-hydroxy...) .
- Molecular Docking Studies : Computational studies have predicted the binding modes of similar compounds to the active sites of target proteins, indicating a potential for effective inhibition of enzymatic activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
